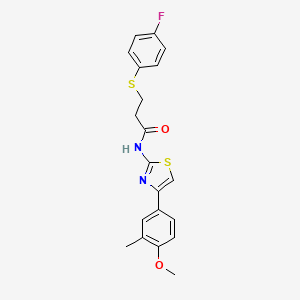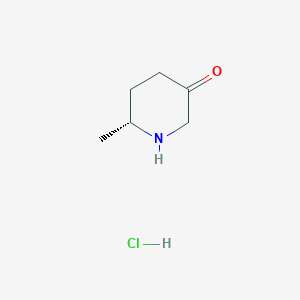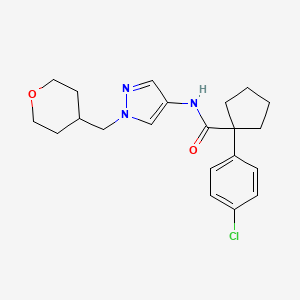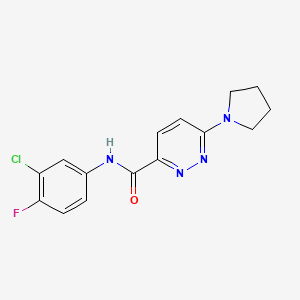
N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)furan-2-carboxamide” is a compound that belongs to a class of molecules known as phenylpiperazines . It is part of a novel series of compounds that have been synthesized and evaluated for phosphodiesterase (PDE) inhibition and antimicrobial activities .
Synthesis Analysis
The synthesis of this compound involves the N-arylation of imidazole with 4-fluorobenzaldehyde using hexadecyltrimethylammonium bromide as a catalyst. This yields 4-(1H-imidazol-1-yl)benzaldehyde, which, when treated with substituted acetophenones, results in corresponding chalcones. Each chalcone, when further reacted with guanidine hydrochloride, results in the title compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include N-arylation, treatment with substituted acetophenones to yield chalcones, and reaction with guanidine hydrochloride .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- The synthesis of related compounds involves multiple steps, including bromination, condensation, Suzuki coupling, and hydrogenation processes, to produce compounds with strong DNA affinities and in vitro activity against T. b. rhodesiense and P. falciparum (Ismail et al., 2004).
- Another study focused on the synthesis of new series of pyrazole and imidazole derivatives, demonstrating the versatility of furan compounds in generating structurally diverse molecules with potential antimicrobial activities (Idhayadhulla et al., 2012).
Antimicrobial Applications
- Compounds derived from similar chemical structures have shown promising antimicrobial properties, with some demonstrating good antibacterial activity over antifungal activity. Specific compounds have been highlighted for their comparable effects to standard antibacterial and antifungal agents (Desai et al., 2014).
Anticancer and Anti-Inflammatory Applications
- Research into pyrazolopyrimidines derivatives has revealed anticancer and anti-5-lipoxygenase activities, indicating the therapeutic potential of these compounds in treating cancer and inflammation (Rahmouni et al., 2016).
Structural and Synthetic Methodologies
- The exploration of structural modifications to improve the selectivity and efficiency of these compounds highlights the importance of chemical synthesis in developing novel therapeutic agents. This includes strategies to reduce metabolism mediated by aldehyde oxidase, thus enhancing the drug-like properties of these molecules (Linton et al., 2011).
Advanced Synthesis Techniques
- Innovative synthesis techniques have been developed to create compounds with potential as antimicrobial agents, demonstrating the compound's versatility in contributing to the development of new therapeutic strategies (Aniskova et al., 2017).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[4-[(6-imidazol-1-ylpyrimidin-4-yl)amino]phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N6O2/c25-18(15-2-1-9-26-15)23-14-5-3-13(4-6-14)22-16-10-17(21-11-20-16)24-8-7-19-12-24/h1-12H,(H,23,25)(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQJCBDLOYOFWRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-((5-Bromothiophen-2-yl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2632715.png)

![1-(3,4-Dimethoxyphenyl)-4-[(3-fluorophenyl)methyl]pyrazine-2,3-dione](/img/structure/B2632717.png)


![2-[2-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxa-2-azaspiro[3.5]nonan-6-yl]acetic acid](/img/structure/B2632721.png)

![4-{3-cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B2632724.png)
![2-(Methylsulfanyl)-4-(2-naphthyloxy)[1]benzothieno[3,2-d]pyrimidine](/img/structure/B2632725.png)



![5-[(2-methoxy-4-methylphenoxy)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B2632734.png)
![N-Benzyl-4-[[6-(trifluoromethyl)pyrimidin-4-yl]amino]piperidine-1-carboxamide](/img/structure/B2632735.png)